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Executive Summary
Ceralasertib (AZD6738) is a potent, selective, and orally bioavailable small molecule inhibitor of

the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical regulator of

the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic

integrity in response to replication stress, a common feature of cancer cells.[4][5][6]

Ceralasertib functions as an ATP-competitive inhibitor, effectively blocking ATR's catalytic

activity.[1] This inhibition disrupts the cellular response to DNA damage, leading to cell cycle

dysregulation and apoptosis in tumor cells.[4] The therapeutic strategy for ceralasertib is based

on the concept of synthetic lethality, particularly in tumors with existing DDR defects, such as

those with mutations in the ATM gene.[7] Furthermore, ceralasertib has shown synergistic

effects when combined with DNA-damaging agents like chemotherapy and radiation.[1][8]

Mechanism of Action
Ceralasertib targets the ATR kinase, a key component of the phosphatidylinositol 3-kinase-like

kinase (PIKK) family.[4][6] ATR is activated in response to a wide range of DNA lesions and

replication stress, particularly the presence of single-stranded DNA (ssDNA).[4][5] Upon

activation, ATR phosphorylates a number of downstream targets, most notably the checkpoint

kinase 1 (Chk1).[9][10] This phosphorylation initiates a signaling cascade that leads to cell

cycle arrest, allowing time for DNA repair.[9][11] By inhibiting ATR, ceralasertib prevents the

phosphorylation of Chk1, thereby abrogating the S and G2/M cell cycle checkpoints.[4][10] This
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forces cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe

and cell death.[9] This is particularly effective in cancer cells that often have a defective G1

checkpoint and are therefore heavily reliant on the ATR-Chk1 pathway for survival.[4]

Signaling Pathway
The ATR signaling pathway is a central component of the DNA Damage Response. The

following diagram illustrates the key steps in this pathway and the point of intervention by

ceralasertib.
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ATR Signaling Pathway and Ceralasertib's Point of Intervention.

Quantitative Data
The following tables summarize key quantitative data for ceralasertib from various studies.
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Table 1: In Vitro Activity of Ceralasertib

Parameter Value Cell Line/Context Reference

Enzyme IC50 0.001 µM Purified ATR enzyme [1]

Cellular pChk1 IC50 0.074 µM

Inhibition of Chk1

Ser345

phosphorylation

[1]

Proliferation IC50 < 1 µM

In 73 out of 197 solid

and hematological cell

lines

[1]

Selectivity > 5 µM
Against DNA-PK,

ATM, mTOR, and AKT
[1]

Table 2: Clinical Efficacy of Ceralasertib (Combination Therapies)

Combinatio
n

Tumor Type
Response
Rate (ORR)

Disease
Control
Rate (DCR)

Median PFS Reference

+ Paclitaxel Melanoma 33.3% 60.6% 3.6 months [12]

+

Durvalumab

Advanced

Gastric

Cancer

22.6% 58.1% 3.0 months [13][14]

+

Durvalumab

NSCLC

(KRAS-

mutant)

13.1%

(estimated)

39.7%

(durable

clinical

benefit)

5.9 months [15]

Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of

results.
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1. Western Blotting for Phospho-Chk1

This assay is used to confirm the on-target effect of ceralasertib by measuring the

phosphorylation of Chk1, a direct downstream target of ATR.[4]

Cell Culture and Treatment: Cells are seeded and allowed to adhere. They are then pre-

treated with various concentrations of ceralasertib for a specified time (e.g., 1 hour) before

inducing DNA damage to activate the ATR pathway.[4]

Lysis and Protein Quantification: Cells are lysed in ice-cold lysis buffer, and protein

concentration is determined.[4]

SDS-PAGE and Transfer: Protein samples are denatured, separated by SDS-PAGE, and

transferred to a membrane.[4]

Immunoblotting: The membrane is blocked and then incubated with primary antibodies

against phospho-Chk1 (e.g., Ser345) and total Chk1 overnight at 4°C.[4][10] After washing,

the membrane is incubated with an HRP-conjugated secondary antibody.[4]

Detection: The signal is detected using an appropriate chemiluminescence substrate.

2. Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of ceralasertib on cell proliferation and viability.[4]

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.[4]

Treatment: Cells are treated with a range of concentrations of ceralasertib.[4]

Incubation: Plates are incubated for a specified period (e.g., 72 hours).[4]

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow

viable cells to reduce the yellow MTT to purple formazan crystals.[4]

Solubilization and Measurement: The medium is removed, and a solubilization solution is

added to dissolve the formazan crystals. The absorbance is then read on a microplate

reader.[4]
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3. In Vivo Xenograft Studies

These studies evaluate the anti-tumor activity of ceralasertib in a living organism.

Animal Models: Immunocompromised mice (e.g., NOD scid gamma) are used.[16]

Tumor Implantation: Human cancer cells are implanted subcutaneously.[16][17]

Treatment: Once tumors reach a certain size, animals are randomized into treatment groups.

Ceralasertib is typically administered orally.[16]

Monitoring: Tumor volume and body weight are measured regularly.[16][17]

Endpoint: The study concludes when tumors reach a predetermined size or at a specified

time point.[16]

Experimental Workflow Visualization
The following diagram outlines a typical preclinical workflow for evaluating an ATR inhibitor like

ceralasertib.
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Preclinical Evaluation Workflow for an ATR Inhibitor.

Conclusion
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Ceralasertib (AZD6738) is a promising targeted therapy that exploits the reliance of many

cancers on the ATR-mediated DNA damage response. Its potent and selective inhibition of ATR

leads to synthetic lethality in tumors with specific DDR deficiencies and enhances the efficacy

of conventional cancer treatments. The comprehensive preclinical and ongoing clinical data

underscore the potential of ceralasertib as a valuable addition to the oncology armamentarium.

Further research is focused on identifying predictive biomarkers to optimize patient selection

and exploring novel combination strategies to overcome resistance.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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